REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[F:1][c:2]1[c:3]([N+:14]([O-:15])=[O:16])[cH:4][c:5]([O:9][C:10](=[O:11])[O:12][CH3:13])[c:6]([Br:8])[cH:7]1.[H:17][H:18].[Pt:19](=[O:20])=[O:21]>>[F:1][c:2]1[c:3]([NH2:14])[cH:4][c:5]([O:9][C:10](=[O:11])[O:12][CH3:13])[c:6]([Br:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Oc1cc([N+](=O)[O-])c(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]=O
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Name
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Type
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product
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Smiles
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COC(=O)Oc1cc(N)c(F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |